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Compound of Interest |

5-Chloro-2-(3-
Compound Name:

CAS No.: 847730-36-3

Cat. No.: B1490671

\

fluorophenoxy)nicotinic acid

L  Get Quote

Identity & Core Informatics

This section validates the chemical identity of the target compound, resolving ambiguity

between structural isomers common in pyridine chemistry.

Parameter

Data / Value

Chemical Name

5-Chloro-2-(3-fluorophenoxy)pyridine-3-

carboxylic acid

CAS Registry Number 847730-36-3

Molecular Formula C12H7CIFNOs

Molecular Weight 267.64 g/mol

MDL Number MFCD06658932 (Generic variant check)

Core Scaffold

Nicotinic Acid (Pyridine-3-carboxylic acid)

Chlorine (C5 position), 3-Fluorophenoxy (C2

Key Substituents N
position)
pKa (Calculated) ~3.2 (Carboxylic acid), ~-1.5 (Pyridine nitrogen)
LogP (Predicted) 34+04
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Synthesis Logic & Causality

The synthesis of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid relies on the electronic
deficiency of the pyridine ring. The presence of the carboxylic acid group at the 3-position (or
its ester precursor) significantly activates the 2-position towards Nucleophilic Aromatic
Substitution (SNAr).

Retrosynthetic Analysis

The most robust route involves the displacement of a leaving group (typically chlorine) at the 2-
position of a nicotinic acid precursor by a phenoxide nucleophile.

 Starting Material: 2,5-Dichloronicotinic acid (CAS: 59782-85-3).[1]
» Nucleophile: 3-Fluorophenol (CAS: 372-20-3).
o Catalyst/Base: Potassium Carbonate (K2COs) or Sodium Hydride (NaH).

e Solvent: DMF or DMSO (Polar aprotic solvents to enhance nucleophilicity).

Mechanistic Pathway (SNATr)

» Deprotonation: The base removes the phenolic proton from 3-fluorophenol, generating the
potent 3-fluorophenoxide nucleophile.

» Addition: The phenoxide attacks the C2 carbon of the pyridine ring. This is favored because
the nitrogen atom and the electron-withdrawing carboxyl group at C3 stabilize the
Meisenheimer complex intermediate.

o Elimination: The chloride ion at C2 is expelled, restoring aromaticity and yielding the ether
linkage.

Synthesis Pathway Diagram
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Figure 1: SNAr synthesis pathway demonstrating the convergence of the electrophilic pyridine
core and the nucleophilic phenoxide.

Experimental Protocol (Self-Validating System)

Objective: Synthesize 5.0 g of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid.

Reagents

e 2,5-Dichloronicotinic acid: 1.0 eq
e 3-Fluorophenol: 1.1 eq
o Potassium Carbonate (anhydrous): 2.5 eq

e DMF (Dimethylformamide): 10 volumes

Step-by-Step Methodology

o Activation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-
fluorophenol (1.1 eq) in DMF under an inert atmosphere (N2 or Ar).

o Base Addition: Add K2COs (2.5 eq) in portions. Note: Gas evolution may occur. Stir for 30
minutes at room temperature to ensure complete formation of the phenoxide.

e Coupling: Add 2,5-Dichloronicotinic acid (1.0 eq) to the reaction mixture.

e Heating: Heat the mixture to 90—-110°C. Monitor via TLC or HPLC.
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o Checkpoint: The reaction is driven by the formation of the stable ether bond. If conversion
is slow, check for water contamination (water acts as a competing nucleophile, hydrolyzing
the chloride to a hydroxyl group).

e Quenching: Once the starting material is consumed (typically 4—6 hours), cool the mixture to
room temperature. Pour into ice-cold water (50 volumes).

 Acidification: Adjust pH to ~3—4 using 1N HCI. The product should precipitate as a solid.

« |solation: Filter the precipitate, wash with water to remove residual DMF and inorganic salts,
and dry under vacuum.

Purification Workflow
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Figure 2: Downstream processing workflow ensuring removal of polar solvents and inorganic

byproducts.

Applications & Utility

This compound serves as a critical intermediate scaffold in two primary sectors:

o Agrochemicals (Herbicides):
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o The 2-phenoxynicotinamide motif is structurally homologous to Diflufenican (a carotenoid
biosynthesis inhibitor).

o Substitutions at the 5-position (Chlorine) and the phenoxy ring (Fluorine) modulate
lipophilicity (LogP) and metabolic stability, crucial for leaf cuticle penetration.

e Medicinal Chemistry (P2X3 Antagonists):

o Nicotinic acid derivatives are explored as P2X3 receptor antagonists for the treatment of
chronic cough and neuropathic pain.

o The 3-fluorophenoxy group provides a metabolic "soft spot" protection while maintaining
steric bulk necessary for receptor binding pockets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Profile: 5-Chloro-2-(3-fluorophenoxy)nicotinic
acid[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1490671#5-chloro-2-3-fluorophenoxy-nicotinic-acid-
cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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